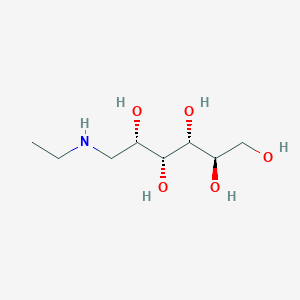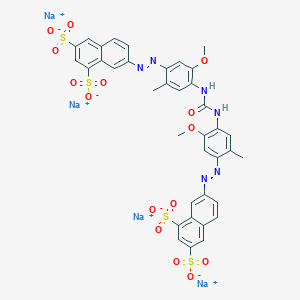
C.I. Direct Orange 72
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Direct Orange 72 is a water-soluble azo dye that is commonly used in the textile industry for dyeing natural and synthetic fibers. This dye is also known as Direct Fast Orange SE, Direct Orange SE, and Direct Orange S-2R. The color of this dye is orange-yellow, and it has a molecular formula of C16H12N4O5S2Na2. In recent years, C.I. Direct Orange 72 has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of C.I. Direct Orange 72 is not well understood. However, it is known that the dye can interact with various biological molecules, such as proteins, nucleic acids, and lipids. The interaction between the dye and these molecules can lead to changes in their structure and function.
Effets Biochimiques Et Physiologiques
C.I. Direct Orange 72 has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. The dye has also been shown to induce oxidative stress in cells, leading to DNA damage and cell death. Moreover, C.I. Direct Orange 72 has been shown to disrupt the function of mitochondria, the energy-producing organelles in cells.
Avantages Et Limitations Des Expériences En Laboratoire
C.I. Direct Orange 72 has several advantages for lab experiments. It is a water-soluble dye that can easily be dissolved in aqueous solutions. The dye is also stable under various experimental conditions, such as pH and temperature. However, the dye has some limitations. It can interact with various biological molecules, making it difficult to interpret the results of experiments. Moreover, the dye can induce toxicity in cells, leading to false-positive results.
Orientations Futures
There are several future directions for the application of C.I. Direct Orange 72 in scientific research. One direction is to use the dye as a fluorescent probe for studying the interaction between nanoparticles and biological systems. Another direction is to use the dye as a marker for studying the transport and distribution of drugs in the body. Moreover, the dye can be used as a model compound for studying the adsorption and degradation of azo dyes in wastewater treatment. Further research is needed to fully understand the potential applications of C.I. Direct Orange 72 in various fields.
In conclusion, C.I. Direct Orange 72 is a water-soluble azo dye that has gained attention in scientific research due to its potential applications in various fields. The dye has been used as a model compound for studying the adsorption and degradation of azo dyes in wastewater treatment, as a fluorescent probe for sensing metal ions in aqueous solutions, and as a marker for studying the transport and distribution of nanoparticles in biological systems. Further research is needed to fully understand the potential applications of C.I. Direct Orange 72 in various fields.
Méthodes De Synthèse
C.I. Direct Orange 72 is synthesized by diazotizing 4-amino-2,5-dimethoxybenzenesulfonic acid and coupling with 2-naphthol-6-sulfonic acid. The synthesis process involves several steps, including diazotization, coupling, and purification. The purity of the dye is critical for its application in scientific research.
Applications De Recherche Scientifique
C.I. Direct Orange 72 has been widely used in scientific research due to its unique properties. It has been used as a model compound for studying the adsorption and degradation of azo dyes in wastewater treatment. The dye has also been used as a fluorescent probe for sensing metal ions in aqueous solutions. Moreover, C.I. Direct Orange 72 has been used as a marker for studying the transport and distribution of nanoparticles in biological systems.
Propriétés
Numéro CAS |
12217-64-0 |
|---|---|
Nom du produit |
C.I. Direct Orange 72 |
Formule moléculaire |
C37H28N6Na4O15S4 |
Poids moléculaire |
1016.9 g/mol |
Nom IUPAC |
tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.4Na/c1-19-9-31(33(57-3)17-29(19)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53)38-37(44)39-32-10-20(2)30(18-34(32)58-4)43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
Clé InChI |
DQZDXNOLPPLSFD-UHFFFAOYSA-J |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Autres numéros CAS |
12217-64-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



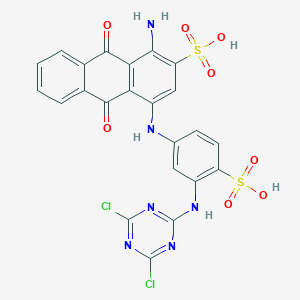
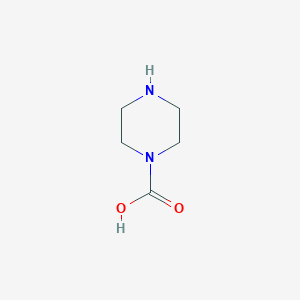
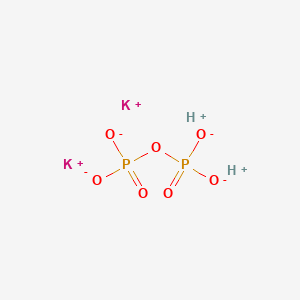
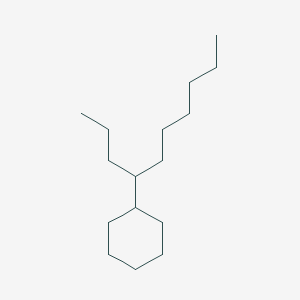
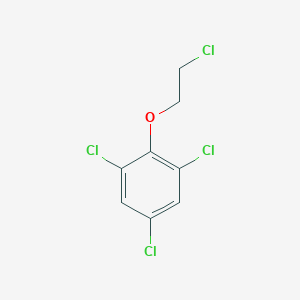
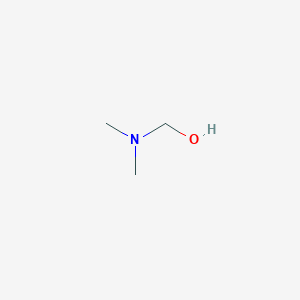
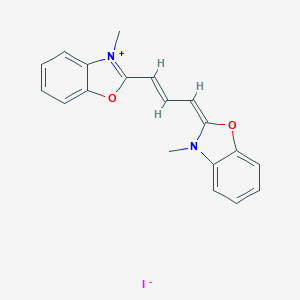
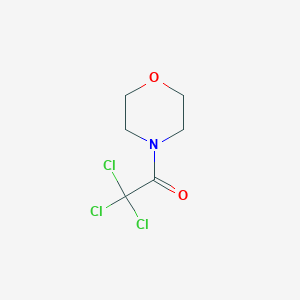
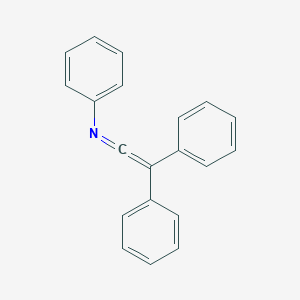
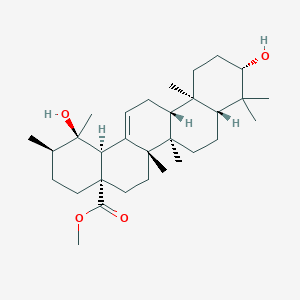
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
